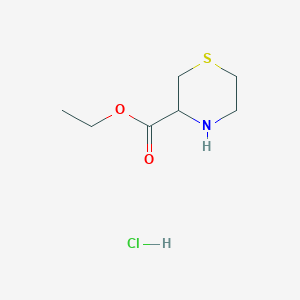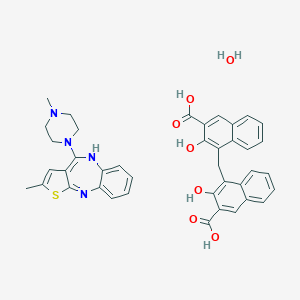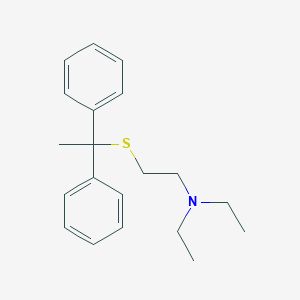
2-Chlorooctanoyl-coenzyme A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chlorooctanoyl-coenzyme A (2-Cl-O-CoA) is a synthetic compound that has been widely used in scientific research to investigate the biochemical and physiological effects of fatty acid metabolism. This molecule is a derivative of coenzyme A, which is an essential cofactor for many enzymatic reactions in the body.
作用机制
The mechanism of action of 2-Chlorooctanoyl-coenzyme A involves the covalent modification of LCAD through the formation of a thioester bond between the chlorine atom of 2-Chlorooctanoyl-coenzyme A and the active site cysteine residue of LCAD. This modification inhibits the activity of LCAD, leading to the accumulation of fatty acyl-CoA intermediates.
Biochemical and Physiological Effects
The accumulation of fatty acyl-CoA intermediates due to the inhibition of LCAD by 2-Chlorooctanoyl-coenzyme A has been shown to have various biochemical and physiological effects. These effects include the activation of stress signaling pathways, the induction of apoptosis, and the disruption of mitochondrial function. Additionally, the accumulation of fatty acyl-CoA intermediates can lead to the development of metabolic disorders such as insulin resistance and type 2 diabetes.
实验室实验的优点和局限性
The use of 2-Chlorooctanoyl-coenzyme A in lab experiments has several advantages. It allows for the investigation of the role of fatty acid metabolism in various physiological processes, and it can be used to induce metabolic stress in cells and tissues. However, there are also limitations to its use. The accumulation of fatty acyl-CoA intermediates can have toxic effects on cells and tissues, making it difficult to study the long-term effects of 2-Chlorooctanoyl-coenzyme A. Additionally, the inhibition of LCAD by 2-Chlorooctanoyl-coenzyme A may not accurately reflect the physiological regulation of fatty acid metabolism.
未来方向
There are several future directions for research involving 2-Chlorooctanoyl-coenzyme A. One area of interest is the investigation of the role of 2-Chlorooctanoyl-coenzyme A in the development of metabolic disorders such as insulin resistance and type 2 diabetes. Additionally, the use of 2-Chlorooctanoyl-coenzyme A in combination with other compounds may provide insights into the regulation of fatty acid metabolism in various physiological contexts. Finally, the development of new synthetic methods for 2-Chlorooctanoyl-coenzyme A may allow for the production of modified derivatives with improved specificity and potency.
合成方法
The synthesis of 2-Chlorooctanoyl-coenzyme A involves the reaction of octanoyl-CoA with thionyl chloride and pyridine in anhydrous conditions. The resulting product is then purified using chromatography techniques to obtain pure 2-Chlorooctanoyl-coenzyme A. This method has been used in many studies to produce large quantities of 2-Chlorooctanoyl-coenzyme A for research purposes.
科学研究应用
2-Chlorooctanoyl-coenzyme A has been used in scientific research to investigate the role of fatty acid metabolism in various physiological processes. It has been shown to inhibit the activity of long-chain acyl-CoA dehydrogenase (LCAD), which is an enzyme involved in the beta-oxidation of fatty acids. This inhibition leads to the accumulation of fatty acyl-CoA intermediates, which can have detrimental effects on cellular function.
属性
CAS 编号 |
149542-21-2 |
|---|---|
分子式 |
C29H49ClN7O17P3S |
分子量 |
928.2 g/mol |
IUPAC 名称 |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-chlorooctanethioate |
InChI |
InChI=1S/C29H49ClN7O17P3S/c1-4-5-6-7-8-17(30)28(42)58-12-11-32-19(38)9-10-33-26(41)23(40)29(2,3)14-51-57(48,49)54-56(46,47)50-13-18-22(53-55(43,44)45)21(39)27(52-18)37-16-36-20-24(31)34-15-35-25(20)37/h15-18,21-23,27,39-40H,4-14H2,1-3H3,(H,32,38)(H,33,41)(H,46,47)(H,48,49)(H2,31,34,35)(H2,43,44,45)/t17?,18-,21-,22-,23+,27-/m1/s1 |
InChI 键 |
SNCMDUSFYNOAEN-PMDCUQHOSA-N |
手性 SMILES |
CCCCCCC(C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)Cl |
SMILES |
CCCCCCC(C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)Cl |
规范 SMILES |
CCCCCCC(C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)Cl |
同义词 |
2-chlorooctanoyl-CoA 2-chlorooctanoyl-coenzyme A |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Trimethylsilanyl-5,6-dihydro-benzo[f]isoquinoline](/img/structure/B137973.png)


![2-Bromo-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]-acetamide](/img/structure/B137982.png)









